ethyl 4,6-dimethoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by its ethyl ester group at the 2-position and methoxy groups at the 4 and 6 positions on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule, such as a substituted phenylhydrazine, with an appropriate ester . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
For example, the reaction of 4,6-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield this compound . The reaction is typically carried out in a solvent such as ethanol or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar structure but with different substitution patterns.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4,6-Dimethoxy-1H-indole-2-carbohydrazide: A derivative with a carbohydrazide group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 4,6-dimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)11-7-9-10(14-11)5-8(16-2)6-12(9)17-3/h5-7,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZSKTUWPXDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.